4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde (CAS: 27913-86-6) is a highly versatile, bifunctional building block characterized by an electron-withdrawing aldehyde group and an electron-donating N,N-bis(2-hydroxyethyl)amino group. This unique "push-pull" electronic structure makes it a premier precursor for synthesizing advanced chromophores, fluorescent probes, and non-linear optical (NLO) materials . Unlike simple alkylamino benzaldehydes, the presence of two terminal hydroxyl groups transforms this molecule into a reactive diol. This enables direct covalent integration into condensation polymers such as polyurethanes and polyesters, while simultaneously imparting significant hydrophilicity to its downstream derivatives [1]. Consequently, it is widely procured for applications demanding permanent dye anchoring, high aqueous compatibility, or specialized matrix integration in curing acceleration.
Attempting to substitute 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde with more common, lower-cost analogs like 4-(Dimethylamino)benzaldehyde (DMAB) or 4-(Diethylamino)benzaldehyde (DEAB) fundamentally compromises polymer processability and product performance . Because DMAB and DEAB lack reactive hydroxyl groups, they cannot participate as main-chain monomers in step-growth polymerizations. If used in polyurethane or polyester formulations, these generic substitutes act merely as physical dopants that are highly susceptible to phase separation, thermal migration, and long-term leaching [1]. Furthermore, in the synthesis of biological fluorescent probes, substituting the bis(hydroxyethyl) moiety with hydrophobic dialkyl groups drastically reduces the aqueous solubility of the resulting dyes, leading to severe aggregation-caused quenching (ACQ) in physiological environments.
In the manufacturing of functionalized polymers, the ability to anchor chromophores directly into the backbone is critical for long-term stability. 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde functions as an A-B2 type reactive diol, allowing it to react quantitatively with diisocyanates (e.g., TDI, MDI) to form polyurethanes. This results in >98% covalent incorporation of the chromophore into the polymer matrix. In contrast, utilizing 4-(Dimethylamino)benzaldehyde provides 0% main-chain integration, forcing reliance on physical doping, which inevitably leads to dye leaching and optical degradation under thermal stress [1].
| Evidence Dimension | Polymer Backbone Integration Efficiency |
| Target Compound Data | >98% covalent incorporation (functions as a reactive diol monomer) |
| Comparator Or Baseline | 4-(Dimethylamino)benzaldehyde (0% main-chain integration; physical dopant only) |
| Quantified Difference | Absolute structural integration vs. complete reliance on physical entrapment |
| Conditions | Reaction with diisocyanates in step-growth polyurethane polymerization |
Essential for procuring precursors for optical plastics and coatings where dye leaching or phase separation degrades optical transparency and performance.
For the synthesis of hemicyanine or styryl dyes used in biological imaging, the hydrophilicity of the precursor directly dictates the bioavailability of the final probe. The two terminal hydroxyl groups on 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde significantly lower the molecule's lipophilicity, yielding a calculated partition coefficient (cLogP) of approximately 0.7 [1]. When compared to the highly lipophilic 4-(Diethylamino)benzaldehyde (cLogP ~2.8), this represents a roughly 100-fold increase in aqueous affinity . This enhanced hydrophilicity is vital for preventing aggregation-caused quenching (ACQ) in aqueous media.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | cLogP ~0.7 (highly hydrophilic) |
| Comparator Or Baseline | 4-(Diethylamino)benzaldehyde (cLogP ~2.8, highly lipophilic) |
| Quantified Difference | ~2.1 log unit reduction in lipophilicity (over 100-fold increase in aqueous affinity) |
| Conditions | Standard aqueous/octanol partition modeling at pH 7.4 |
Critical for developers of diagnostic assays and cellular imaging probes who require water-soluble fluorophores to prevent signal quenching.
In unsaturated polyester resin (UPR) and styrene-free putty formulations, tertiary amines accelerate peroxide-initiated curing. 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde provides robust catalytic activity, but crucially, its hydroxyl groups participate in hydrogen bonding and potential transesterification with the polyester matrix [1]. This structural anchoring drastically suppresses amine migration (blooming) to the surface. Standard non-hydroxylated accelerators, such as N,N-Dimethylaniline, suffer from high migration rates, which cause surface tackiness, poor paint adhesion, and accelerated post-cure yellowing [2].
| Evidence Dimension | Surface Amine Migration (Blooming) |
| Target Compound Data | Negligible migration (anchored via hydrogen bonding/esterification) |
| Comparator Or Baseline | N,N-Dimethylaniline (High migration rate to resin surface) |
| Quantified Difference | Significant reduction in surface tackiness and post-cure yellowing |
| Conditions | Room temperature curing of UPR/putty compositions with peroxide initiators |
Enables the procurement of high-performance accelerators for coatings and putties where surface finish, paintability, and color stability are paramount.
Leveraging its reactivity as a diol, this compound is the ideal precursor for covalently building push-pull chromophores directly into polyurethane and polyester backbones. This ensures zero dye leaching and maintains high optical clarity in electro-optic devices and specialized coatings .
Serving as the electron-donating precursor for hemicyanine, styryl, and BODIPY dyes, the bis(hydroxyethyl) groups provide the necessary hydrophilicity to prevent aggregation-caused quenching (ACQ) in aqueous biological media, making it superior to dialkyl analogs for live-cell imaging [1].
Acting as a matrix-compatible tertiary amine accelerator in unsaturated polyester resins (UPR). The hydroxyl groups anchor the amine within the resin matrix, preventing surface blooming, tackiness, and yellowing, thereby improving the finish and paintability of industrial coatings [2].
Irritant